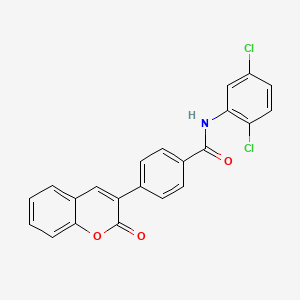
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as DCOCB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It may not be effective in all types of experiments, and its effects may vary depending on the specific conditions of the experiment.
Orientations Futures
There are several potential future directions for research on N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of research could be focused on further understanding the mechanism of action of this compound. Another area of research could be focused on developing new synthetic compounds that are based on the structure of this compound. Finally, there could be further research on the potential therapeutic applications of this compound, including its use in the treatment of cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, this compound represents a promising area of research for the future.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential use in the treatment of various diseases and conditions. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-16-9-10-18(24)19(12-16)25-21(26)14-7-5-13(6-8-14)17-11-15-3-1-2-4-20(15)28-22(17)27/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVKBQQZORCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4134206.png)
![2-({4-allyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134213.png)
![ethyl 4-({[(4-allyl-5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134221.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4134227.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinyl]methanol](/img/structure/B4134232.png)
![N-{2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4134238.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4134242.png)
![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134244.png)
![3-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4134252.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4134258.png)
![ethyl 4-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4134261.png)
![ethyl 6-cyano-2-[(4-methoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4134268.png)
![N-({4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide](/img/structure/B4134271.png)
